molecular formula C6H9NOS B14144386 (-)-5-(2-Propenyl)-2-oxazolidinethione CAS No. 15216-29-2

(-)-5-(2-Propenyl)-2-oxazolidinethione

Cat. No.: B14144386
CAS No.: 15216-29-2
M. Wt: 143.21 g/mol
InChI Key: QEKDLBSHZCJKRO-UHFFFAOYSA-N
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Description

(-)-5-(2-Propenyl)-2-oxazolidinethione: is an organic compound that belongs to the class of oxazolidinethiones It is characterized by the presence of a 2-propenyl group attached to the oxazolidinethione ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-5-(2-Propenyl)-2-oxazolidinethione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-propenylamine with carbon disulfide to form the corresponding dithiocarbamate, which is then cyclized to produce the oxazolidinethione ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (-)-5-(2-Propenyl)-2-oxazolidinethione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry: In chemistry, (-)-5-(2-Propenyl)-2-oxazolidinethione is used as a building block for the synthesis of more complex molecules.

Biology: Its ability to form stable complexes with certain proteins makes it a useful tool in biochemical research .

Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It has shown promise as an antimicrobial agent and is being studied for its effects on various pathogens .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other applications .

Mechanism of Action

The mechanism of action of (-)-5-(2-Propenyl)-2-oxazolidinethione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

  • 5-(2-Propenyl)-2-thiohydantoin
  • 5-(2-Propenyl)-2-oxazolidinone
  • 5-(2-Propenyl)-2-thiazolidinethione

Comparison: Compared to these similar compounds, (-)-5-(2-Propenyl)-2-oxazolidinethione is unique due to its specific structural features and reactivity. For example, the presence of the oxazolidinethione ring imparts distinct chemical properties that differentiate it from oxazolidinones and thiazolidinethiones.

Properties

CAS No.

15216-29-2

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

5-prop-2-enyl-1,3-oxazolidine-2-thione

InChI

InChI=1S/C6H9NOS/c1-2-3-5-4-7-6(9)8-5/h2,5H,1,3-4H2,(H,7,9)

InChI Key

QEKDLBSHZCJKRO-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CNC(=S)O1

melting_point

60 - 61 °C

physical_description

Solid

Origin of Product

United States

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